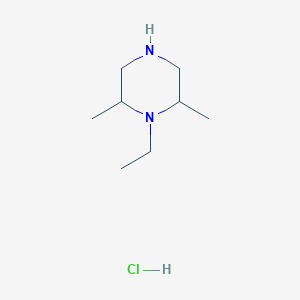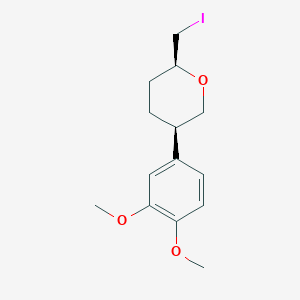
(2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and an iodomethyl group attached to an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and an appropriate oxane precursor.
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction, often involving a base-catalyzed intramolecular nucleophilic substitution.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via an iodination reaction, which can be achieved using reagents such as iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
(2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodomethyl group to other functional groups such as methyl or hydroxymethyl.
Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution with sodium azide can produce azido derivatives.
科学的研究の応用
(2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of iodomethyl groups on biological systems, including enzyme interactions and receptor binding.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane involves its interaction with molecular targets such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(bromomethyl)oxane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(chloromethyl)oxane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
(2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(methyl)oxane: Similar structure but with a methyl group instead of an iodomethyl group.
Uniqueness
The uniqueness of (2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane lies in its iodomethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it particularly valuable in medicinal chemistry and biological research, where selective modification of biomolecules is often desired.
特性
分子式 |
C14H19IO3 |
|---|---|
分子量 |
362.20 g/mol |
IUPAC名 |
(2S,5R)-5-(3,4-dimethoxyphenyl)-2-(iodomethyl)oxane |
InChI |
InChI=1S/C14H19IO3/c1-16-13-6-4-10(7-14(13)17-2)11-3-5-12(8-15)18-9-11/h4,6-7,11-12H,3,5,8-9H2,1-2H3/t11-,12-/m0/s1 |
InChIキー |
HHZZABRXVNAUDI-RYUDHWBXSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@H]2CC[C@H](OC2)CI)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2CCC(OC2)CI)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


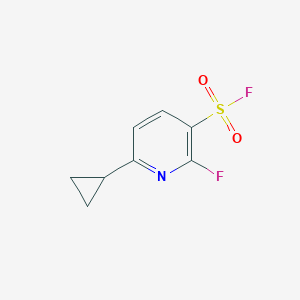
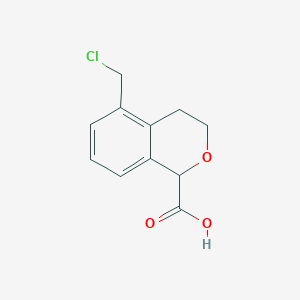

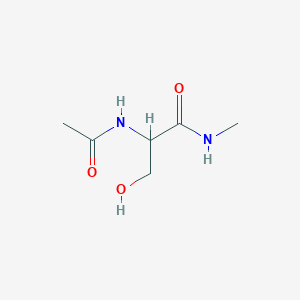

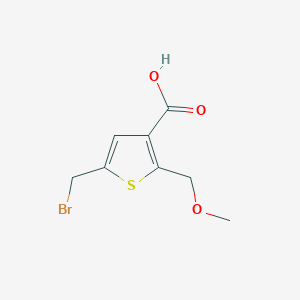

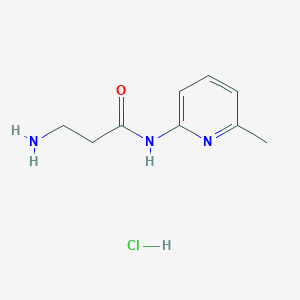
![3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13218926.png)
![3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13218927.png)

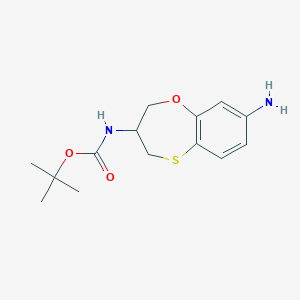
![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13218942.png)
